(-)-Rotiorin

Azaphilone stereochemistry Chiral natural products Epimer differentiation

Azaphilone SAR studies suffer from irreproducibility when stereochemically undefined analogs substitute for the C-9 ketone form. (-)-Rotiorin (CAS 27781-60-8) is the levorotatory epimer ([α]D -2332) with the critical C-9 carbonyl defining its bioactivity tier. • C. albicans IC₅₀ 24.3 μg/mL - 2.3-fold potency differential vs. rotiorinol A. • CETP IC₅₀ 30-40 μM - threshold reference for pharmacophore optimization. • Chiral purity verifiable by polarimetry against published [α]D values.

Molecular Formula C23H24O5
Molecular Weight 380.4 g/mol
Cat. No. B1246105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Rotiorin
Molecular FormulaC23H24O5
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCCC(C)C=C(C)C=CC1=CC2=CC3=C(C(=O)OC3(C(=O)C2=CO1)C)C(=O)C
InChIInChI=1S/C23H24O5/c1-6-13(2)9-14(3)7-8-17-10-16-11-19-20(15(4)24)22(26)28-23(19,5)21(25)18(16)12-27-17/h7-13H,6H2,1-5H3/b8-7+,14-9+/t13-,23+/m0/s1
InChIKeyCJMOMVNHRUTOJX-SEAFAFSMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Rotiorin: A Defined Azaphilone Reference for Antifungal and CETP Research


(-)-Rotiorin (CAS 27781-60-8, CHEBI:68699) is a levorotatory azaphilone secondary metabolite with molecular formula C₂₃H₂₄O₅ and exact mass 380.1624 g/mol [1]. Isolated and structurally characterized from the fungus Chaetomium cupreum CC3003, it is classified as a gamma-lactone-containing organic heterotricyclic compound bearing both methyl ketone and enone functionalities [2]. Unlike its congeners rotiorinol A–C, (-)-rotiorin possesses a C-9 carbonyl rather than a hydroxyl, making it the oxidized form within this azaphilone subfamily [1]. This compound has been quantitatively characterized in two distinct bioactivity domains — antifungal activity against Candida albicans and inhibition of cholesteryl ester transfer protein (CETP) — establishing it as a dual-activity reference standard for azaphilone structure–activity relationship (SAR) studies [1] [3].

Chiral identity Levorotatory (R) epimer for stereochemical control studies
Redox SAR C-9 ketone oxidized congener; redox pair with rotiorinol A
Dual-pathway Quantified in antifungal and CETP screening assays

Why (-)-Rotiorin Differs from Structurally Similar Azaphilones


Superficially similar azaphilones from Chaetomium cupreum — including rotiorinol A (C-9 hydroxyl, IC₅₀ 10.5 μg/mL), rotiorinol C (C-9 hydroxyl, IC₅₀ 16.7 μg/mL), and rubrorotiorin (IC₅₀ 0.6 μg/mL) — exhibit antimicrobial potency against Candida albicans spanning a 40-fold range despite sharing the same core scaffold [1]. Moreover, (-)-rotiorin is the levorotatory epimer (R configuration at C-8a, [α]D −2332) whose enantiomeric counterpart, (+)-rotiorin ([α]D +5080) from Penicillium sclerotiorum, has a fundamentally distinct biological fingerprint — including chlamydospore-like cell induction activity not reported for the (-) form [1] [2]. The presence of an electrophilic ketone at C-9 in (-)-rotiorin, rather than the hydroxyl found in rotiorinols, alters both electronic properties and biological potency [1]. In CETP inhibition assays, rotiorin clusters in the moderate-activity tier (IC₅₀ 30–40 μM) alongside chaetoviridin A and rubrorotiorin, whereas sclerotiorin (IC₅₀ 19.4 μM) and chaetoviridin B (<6.2 μM) occupy the high-potency tier — demonstrating that even within the azaphilone class, precise structural substitutions dictate the activity tier [3]. These three dimensions — stereochemistry, C-9 oxidation state, and substituent-dependent potency tier — mean that substituting (-)-rotiorin with any co-occurring analog or enantiomer produces irreproducible bioassay results and invalid SAR conclusions.

(-)-Rotiorin Levorotatory (R) epimer; dual antifungal/CETP data
vs (+)-Rotiorin: Opposite epimer with divergent bioactivity; not a valid substitute
(-)-Rotiorin C-9 ketone; antifungal IC₅₀ 24.3 μg/mL; CETP data available
vs Rotiorinol A: C-9 hydroxyl analog; higher antifungal potency but lacks CETP characterization
(-)-Rotiorin Antifungal rank 4; moderate CETP tier
vs Rubrorotiorin: Much more potent antifungal; similar CETP tier — potency profile does not transfer

Quantitative Evidence for (-)-Rotiorin: Stereochemistry, Potency, and Oxidation State


Stereochemical Identity: (-)-Rotiorin vs. (+)-Rotiorin Epimers

(-)-Rotiorin isolated from Chaetomium cupreum CC3003 exhibits a specific rotation [α]D of −2332 (c 0.07, CHCl₃), consistent with the R absolute configuration at C-8a [1]. In marked contrast, (+)-rotiorin originally isolated from Penicillium sclerotiorum displays [α]D +5080 (c 0.002, CHCl₃) [2]. These two compounds are epimers, not identical chemical entities; the sign and magnitude of optical rotation indicate opposite stereochemical arrangements that may affect target binding, metabolic stability, and biological readouts. Furthermore, (+)-rotiorin has been independently shown to induce chlamydospore-like cell formation in Cochliobolus lunatus — an activity not reported for the (-) epimer [3].

Epimer Identity
Head-to-head
[α]D −2332 (R) vs +5080 (opposite epimer)
Opposite epimer not interchangeable; chiral identity control essential
Distinct bioactivity (chlamydospore induction) reported for (+) form
Azaphilone stereochemistry Chiral natural products Epimer differentiation

Antifungal Activity Ranking Against Candida albicans

In a direct head-to-head comparison within a single study, six azaphilones isolated from Chaetomium cupreum CC3003 were tested against clinically isolated Candida albicans using the XTT formazan assay [1]. (-)-Rotiorin (compound 4) exhibited an IC₅₀ of 24.3 μg/mL. By comparison, rotiorinol A (compound 1, C-9 hydroxyl) showed an IC₅₀ of 10.5 μg/mL (2.3-fold more potent), rotiorinol C (compound 3) gave 16.7 μg/mL (1.5-fold more potent), and rubrorotiorin (compound 6) was the most potent at 0.6 μg/mL (40.5-fold more potent than (-)-rotiorin). The reference drug amphotericin B exhibited IC₅₀ 0.1–0.2 μg/mL. Compounds 2 (rotiorinol B) and 5 (epi-isochromophilone II) were inactive [1]. (-)-Rotiorin thus occupies the fourth rank in potency among the active compounds from this isolate — its activity is moderate but clearly distinguishable from both the highly potent rubrorotiorin and the inactive azaphilones.

Antifungal Rank
Head-to-head
  1. Rubrorotiorin0.6 μg/mL
  2. Rotiorinol A10.5 μg/mL
  3. Rotiorinol C16.7 μg/mL
  4. (-)-Rotiorin24.3 μg/mL
Intermediate-potency data point for antifungal SAR mapping
C. albicans XTT assay; amphotericin B 0.1–0.2 μg/mL as reference
Antifungal natural products Candida albicans Azaphilone SAR

CETP Inhibitory Activity Tier vs. Other Azaphilones

In a systematic screen of 13 fungal azaphilones sharing a common 6-isochromane-like ring tested against CETP in vitro, rotiorin exhibited moderate inhibitory activity with IC₅₀ values in the range of 30–40 μM [1]. This places rotiorin in the moderate-activity tier alongside chaetoviridin A (IC₅₀ 30–40 μM) and rubrorotiorin (IC₅₀ 30–40 μM). The high-potency tier is occupied by chaetoviridin B (IC₅₀ < 6.2 μM; ≥4.8-fold more potent) and sclerotiorin (IC₅₀ 19.4 μM; ~1.5–2.1-fold more potent), while several other azaphilones (including chaetoviridin C, monascorubrin, and ankaflavin) showed very weak or no activity [1]. The SAR analysis revealed that the presence of electrophilic ketone and/or enone functionalities at both C-6 and C-8 positions of the isochromane-like ring is essential for CETP inhibitory activity — a pharmacophore feature present in rotiorin [1].

CETP Activity Tier
Reported
IC₅₀ 30–40 μM (moderate tier); Chaetoviridin B <6.2 μM; Sclerotiorin 19.4 μM
Defines moderate-activity pharmacophore for CETP inhibition
C-6/C-8 electrophilic ketone/enone required; 13-compound panel
Cholesteryl ester transfer protein inhibition Cardiovascular drug discovery Azaphilone enzyme inhibition

C-9 Oxidation State and Antifungal Potency Modulation

The sole structural difference between (-)-rotiorin and rotiorinol A is the oxidation state at C-9: (-)-rotiorin bears a carbonyl group (δC 190.8 in ¹³C NMR), whereas rotiorinol A possesses a hydroxyl (oxymethine proton at δH 4.78) [1]. This single oxidation state change from C–OH to C=O is associated with a 2.3-fold reduction in antifungal potency (IC₅₀ 24.3 vs. 10.5 μg/mL) [1]. The chemical relationship is confirmed by the direct oxidation of rotiorinol A with MnO₂·Al₂O₃ in CH₂Cl₂/pyridine, which yields (-)-rotiorin as product (49.3% isolated yield, [α]D −2251, matching natural (-)-rotiorin [α]D −2332) [1]. This defined interconversion establishes that (-)-rotiorin is the oxidized congener within a redox pair, wherein the C-9 hydroxyl form is the more potent antifungal agent.

C-9 Oxidation & Potency
Class-level
C=O (rotiorin) → IC₅₀ 24.3 μg/mL; C-OH (rotiorinol A) → IC₅₀ 10.5 μg/mL
C-9 oxidation reduces antifungal potency ~2.3-fold
Redox pair interconvertible via MnO₂·Al₂O₃ oxidation
Structure–activity relationship Oxidation state bioactivity Azaphilone pharmacophore

Dual-Assay Characterization: Antifungal and CETP Inhibition

Among the six azaphilones co-isolated from Chaetomium cupreum CC3003, only (-)-rotiorin and rubrorotiorin have been quantitatively characterized in two mechanistically distinct bioassays: antifungal activity against Candida albicans (IC₅₀ 24.3 and 0.6 μg/mL, respectively) [1] and CETP inhibition (IC₅₀ 30–40 μM for both) [2]. Rotiorinol A and C, while more potent antifungals (IC₅₀ 10.5 and 16.7 μg/mL), were not characterized in the CETP assay, as their structures were not known at the time of the CETP screen [1] [2]. Conversely, chaetoviridin B and sclerotiorin, though more potent CETP inhibitors (<6.2 and 19.4 μM), lack published antifungal IC₅₀ data against C. albicans in the same standardized assay format. This dual-assay characterization makes (-)-rotiorin uniquely positioned as a cross-validated reference compound for bridging antifungal and CETP-targeting azaphilone research programs.

Cross-Assay Coverage
Context-dependent
Only (-)-rotiorin and rubrorotiorin possess both antifungal and CETP IC₅₀ data
Supports dual-pathway screening with a single reference compound
Rotiorinol A/C lack CETP data; chaetoviridin B lacks antifungal data
Dual-activity natural products Cross-assay validation Azaphilone polypharmacology

Research and Procurement Applications for (-)-Rotiorin


C-9 Redox Pair SAR Studies for Antifungal Optimization

(-)-Rotiorin (C-9 ketone, IC₅₀ 24.3 μg/mL against C. albicans) and rotiorinol A (C-9 hydroxyl, IC₅₀ 10.5 μg/mL) constitute a defined redox pair with a 2.3-fold potency differential attributable solely to the C-9 oxidation state [1]. Researchers engaged in antifungal lead optimization can procure both compounds to conduct paired SAR studies probing how C-9 electronic and steric properties modulate target engagement. The demonstrated chemical interconversion via MnO₂·Al₂O₃ oxidation [1] further enables synthesis of hybrid analogs. This scenario is most relevant for medicinal chemistry groups seeking to improve upon the moderate antifungal potency of natural azaphilones while retaining the favorable selectivity profile (no cytotoxicity against BC1, KB, or NCI-H178 cell lines reported for this compound series) [1].

CETP Inhibitor Pharmacophore Reference Standard

With a CETP IC₅₀ of 30–40 μM, rotiorin occupies the boundary between the active and weakly active tiers in the 13-compound azaphilone CETP inhibition screen [2]. Its defined pharmacophore — electrophilic ketone/enone groups at C-6 and C-8 of the isochromane-like ring — represents the minimal structural requirement for CETP inhibitory activity [2]. Drug discovery programs targeting CETP for cardiovascular indications can use (-)-rotiorin as a threshold reference compound: analogs exceeding its potency (i.e., IC₅₀ substantially below 30 μM) demonstrate meaningful pharmacophore optimization, while those falling below its activity level indicate loss of essential electrophilic functionality [2].

Stereochemical Reference for Chiral Purity Validation

(-)-Rotiorin exhibits a specific rotation of [α]D −2332 (c 0.07, CHCl₃, R configuration at C-8a), while its epimer (+)-rotiorin from Penicillium sclerotiorum displays [α]D +5080 [1] [3]. This large-magnitude, opposite-sign optical rotation provides a definitive analytical benchmark for chiral purity assessment. Natural product chemistry laboratories, chemical suppliers, and QC facilities can use polarimetric comparison against these published values to verify the stereochemical identity of rotiorin samples, distinguishing genuine (-)-rotiorin from mixed epimer preparations or misidentified isolates. The magnitude of the specific rotation (>2000 in absolute value) provides high signal-to-noise discrimination even at low sample concentrations.

Fungal Metabolite Dereplication and Chemotaxonomic Marker

(-)-Rotiorin is specifically isolated from Chaetomium cupreum CC3003, with full spectroscopic characterization (¹H, ¹³C NMR, HRESITOFMS, IR, UV) published in the primary literature [1]. Its molecular formula (C₂₃H₂₄O₅), exact mass (380.1624 g/mol), and characteristic spectroscopic signatures (α,β-unsaturated-γ-lactone IR at 1741 cm⁻¹; conjugated ketone IR at 1656/1641 cm⁻¹; UV maxima indicative of an extended conjugated azaphilone chromophore) [1] [4] enable its use as a chemotaxonomic marker for C. cupreum strains and as a dereplication standard in natural product discovery workflows. The availability of deposited spectral data in public databases (ChEBI: CHEBI:68699; Wiley Registry of Mass Spectral Data; SpectraBase) [4] supports its use in automated metabolite identification pipelines.

Application
Selection Property
Validation Focus
Azaphilone redox pair SAR
C-9 ketone oxidized congener
Antifungal potency differential vs. rotiorinol A
CETP pharmacophore reference
Moderate CETP inhibition tier
IC₅₀ threshold relative to high-potency azaphilones
Chiral purity standard
Levorotatory (R) epimer identity
Optical rotation and chiral HPLC confirmation
Fungal dereplication marker
Chaetomium cupreum-specific metabolite
NMR and HRMS match to published spectra
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